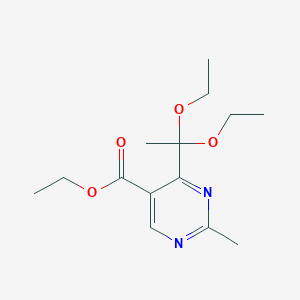
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE: is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- ETHYL 1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE
- 4-(1,1-DIMETHOXYETHYL)-2-METHYLPYRIMIDINE
Uniqueness: ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Biological Activity
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester, also known as ethyl 4-(1,1-diethoxyethyl)-2-methyl-5-pyrimidinecarboxylate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H20N2O4
- Molecular Weight : 252.31 g/mol
- CAS Number : 84331-97-5
The presence of the pyrimidine ring contributes to its biological interactions, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial activity. For instance, studies have shown that various pyrimidine derivatives can inhibit the growth of bacteria and fungi. The ethyl ester form of 5-pyrimidinecarboxylic acid has been evaluated for its efficacy against several microbial strains.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis.
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. The ability of these compounds to interfere with DNA synthesis makes them valuable in cancer therapy.
- Research Findings : A study highlighted the cytotoxic effects of pyrimidine derivatives on human cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in cancer cells was particularly noted .
The biological activity of 5-pyrimidinecarboxylic acid derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidines act as enzyme inhibitors, affecting metabolic pathways essential for microbial survival and cancer cell proliferation.
- DNA Interaction : These compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Cell Membrane Disruption : Some studies suggest that these compounds can alter cell membrane integrity, leading to cell lysis in microbial organisms.
Comparative Biological Activity Table
| Property | Ethyl 4-(1,1-diethoxyethyl)-2-methyl-5-pyrimidinecarboxylate | Similar Pyrimidine Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli | High efficacy reported |
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against various tumors |
| Mechanism | Enzyme inhibition, DNA interaction | Similar mechanisms observed |
Properties
CAS No. |
62328-01-2 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
ethyl 4-(1,1-diethoxyethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-6-18-13(17)11-9-15-10(4)16-12(11)14(5,19-7-2)20-8-3/h9H,6-8H2,1-5H3 |
InChI Key |
NYNRCANFKMVHKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(C)(OCC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















